nitrobenzaldeídos

Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.

Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.

The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

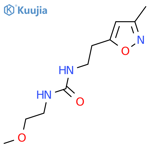

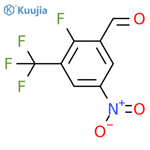

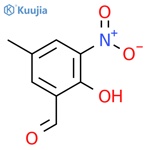

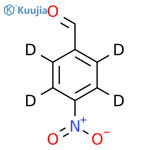

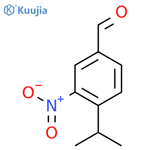

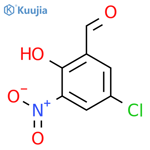

|

2,4-Dinitrobenzaldehyde | 528-75-6 | C7H4N2O5 |

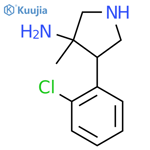

|

4-Nitrobenzaldehyde | 555-16-8 | C7H5NO3 |

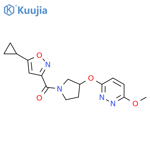

|

3-Formyl-4-nitrobenzonitrile | 90178-82-8 | C8H4N2O3 |

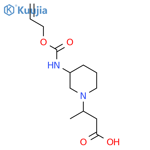

|

2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | 918900-51-3 | C8H3F4NO3 |

|

5-methoxy-3-nitrosalicylaldehyde | 66620-31-3 | C8H7NO4 |

|

4-NITROBENZALDEHYDE-D4 | 1020718-72-2 | C7H5NO3 |

|

4-Isopropyl-3-nitro-benzaldehyde | 130766-91-5 | C10H11NO3 |

|

5-Chloro-2-hydroxy-3-nitrobenzaldehyde | 16634-90-5 | C7H4ClNO4 |

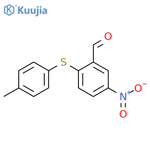

|

2-(4-Methylphenyl)Sulfanyl-5-Nitrobenzenecarbaldehyde | 175278-42-9 | C14H11NO3S |

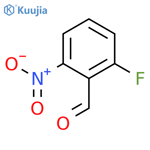

|

2-Fluoro-6-nitrobenzaldehyde | 1644-82-2 | C7H4FNO3 |

Literatura Relacionada

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

Fornecedores recomendados

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados